molecular formula C19H20Br2N2O2 B2983639 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole CAS No. 253449-16-0

3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole

Cat. No.: B2983639
CAS No.: 253449-16-0
M. Wt: 468.189
InChI Key: BUERTUSYUCOVIP-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole: is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique optical, electrochemical, and conducting properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole typically involves the bromination of carbazole followed by the introduction of the morpholinopropyl group. The process can be summarized as follows:

    Bromination of Carbazole: Carbazole is brominated at the 3 and 6 positions using N-Bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature.

    Introduction of Morpholinopropyl Group: The dibromocarbazole is then reacted with 2-hydroxy-3-morpholinopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, converting them into hydrogen atoms or other substituents.

    Substitution: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Debrominated carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its unique structure allows for the creation of materials with tailored electronic properties.

Biology: In biological research, carbazole derivatives are studied for their potential as anticancer, antimicrobial, and antioxidant agents. The presence of the morpholinopropyl group enhances the compound’s solubility and bioavailability.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and pathways involved in disease progression.

Industry: In the industrial sector, this compound is used in the production of advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may inhibit specific enzymes or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    3,6-Dibromo-9H-carbazole: Lacks the morpholinopropyl group, resulting in different solubility and reactivity.

    3,6-Dimethyl-9H-carbazole: Substituted with methyl groups instead of bromine, leading to different electronic properties.

    9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: Contains carboxaldehyde groups, which alter its reactivity and applications.

Uniqueness: 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is unique due to the presence of both bromine atoms and the morpholinopropyl group

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERTUSYUCOVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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